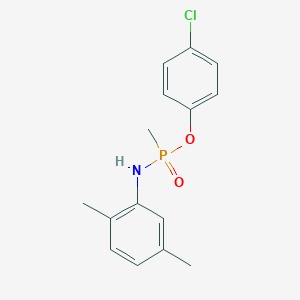
4-chlorophenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chlorophenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate, also known as DMMP-phenyl, is a chemical compound that is widely used in scientific research. This compound has been synthesized using various methods and has several applications in the field of biochemistry and physiology.
科学研究应用
4-chlorophenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate has several scientific research applications. One of the most common applications is its use as a chemical warfare agent simulant. This compound has similar properties to nerve agents and can be used to test the effectiveness of protective equipment and decontamination procedures. 4-chlorophenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate has also been used as a model compound to study the mechanism of action of nerve agents and their antidotes. In addition, this compound has been used as a substrate for the development of biosensors for the detection of nerve agents.
作用机制
4-chlorophenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate is a phosphonate ester that can be hydrolyzed by enzymes such as phosphotriesterases. This hydrolysis results in the formation of 4-chlorophenol and 2,5-dimethylphenylamine, which can be detected using various analytical techniques. The mechanism of action of 4-chlorophenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate is similar to that of nerve agents, which also contain a phosphonate ester bond. However, 4-chlorophenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate is less toxic than nerve agents and can be used safely in laboratory experiments.
Biochemical and Physiological Effects:
4-chlorophenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate has several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to the accumulation of acetylcholine in the synaptic cleft and can cause various physiological effects such as muscle paralysis, respiratory failure, and convulsions. However, the toxicity of 4-chlorophenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate is much lower than that of nerve agents, and the effects are reversible.
实验室实验的优点和局限性
One of the main advantages of using 4-chlorophenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate in laboratory experiments is its low toxicity compared to nerve agents. This compound can be used safely in laboratory experiments without the need for special protective equipment. In addition, 4-chlorophenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate is stable and can be stored for long periods without degradation. However, one of the main limitations of using 4-chlorophenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate is its low solubility in water, which can make it difficult to use in aqueous solutions. This can be overcome by using organic solvents or by modifying the chemical structure of 4-chlorophenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate.
未来方向
There are several future directions for the use of 4-chlorophenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate in scientific research. One direction is the development of biosensors for the detection of nerve agents in the environment. 4-chlorophenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate can be used as a substrate for the development of biosensors that can detect nerve agents at low concentrations. Another direction is the development of new antidotes for nerve agents based on the mechanism of action of 4-chlorophenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate. The hydrolysis of 4-chlorophenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate by phosphotriesterases can be used as a model for the development of new enzymes that can detoxify nerve agents. Finally, 4-chlorophenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate can be used as a model compound for the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease. The inhibition of acetylcholinesterase by 4-chlorophenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate can be used as a model for the development of new drugs that can enhance cholinergic neurotransmission in the brain.
合成方法
The synthesis of 4-chlorophenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate can be achieved using various methods. One of the most common methods is the reaction between 2,5-dimethylphenylamine and 4-chlorobenzoyl chloride in the presence of triethylamine. Another method involves the reaction between 2,5-dimethylphenylamine and methyl chloroformate in the presence of triethylamine, followed by the reaction with chlorophosphonic acid. Both methods result in the formation of 4-chlorophenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate, which can be purified using various techniques such as column chromatography.
属性
IUPAC Name |
N-[(4-chlorophenoxy)-methylphosphoryl]-2,5-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClNO2P/c1-11-4-5-12(2)15(10-11)17-20(3,18)19-14-8-6-13(16)7-9-14/h4-10H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMOQZFDAHRZMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NP(=O)(C)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClNO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenoxy)-methylphosphoryl]-2,5-dimethylaniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}malononitrile](/img/structure/B5723502.png)
![4-{[(6-bromo-1H-benzimidazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5723505.png)


![4-methoxy-3-methyl-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5723515.png)
![2-[(3-nitrobenzyl)oxy]naphthalene](/img/structure/B5723546.png)

![N-2-naphthyl-2-[(2-pyridinylmethyl)thio]acetamide](/img/structure/B5723556.png)
![N-(3-fluorophenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5723557.png)

![N,7-bis(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5723566.png)
![3-[1-[(aminocarbonothioyl)amino]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5723571.png)
![N'-[1-(2,4-dimethylphenyl)ethylidene]nicotinohydrazide](/img/structure/B5723575.png)
